molecular formula C22H17NO4 B2564015 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 647036-22-4

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2564015
CAS No.: 647036-22-4
M. Wt: 359.381
InChI Key: UCULWJOGCNNOQC-UHFFFAOYSA-N
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Description

The compound 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid belongs to a class of tetrahydroacridine derivatives featuring a 1,3-benzodioxole substituent at the C-4 position and a carboxylic acid group at C-9. The 1,3-benzodioxole moiety introduces steric and electronic effects, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-22(25)20-15-5-1-2-7-17(15)23-21-14(4-3-6-16(20)21)10-13-8-9-18-19(11-13)27-12-26-18/h1-2,5,7-11H,3-4,6,12H2,(H,24,25)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCULWJOGCNNOQC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The benzodioxole moiety is known to interact with aromatic amino acids in proteins, while the tetrahydroacridine core can intercalate into DNA, affecting gene expression .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key derivatives of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with varying C-4 substituents:

Substituent at C-4 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2H-1,3-Benzodioxol-5-ylmethylidene Not explicitly reported Estimated ~375* Not reported Benzodioxole group may enhance lipophilicity and π-π interactions .
3,4,5-Trimethoxyphenylmethylidene C₂₄H₂₃NO₅ 405.4 Not reported Trimethoxy groups increase electron density; potential for enhanced binding .
4-Chlorophenylmethylidene C₂₁H₁₅ClNO₂ 349.81 Not reported Chlorine atom introduces electron-withdrawing effects, altering reactivity .
4-Nitrophenylmethylidene Not reported Not reported Not reported Nitro group may reduce solubility but improve electrophilic character .
4-tert-Butylphenylmethylidene Not reported Not reported Not reported tert-Butyl group adds steric bulk, potentially hindering binding .
(Base compound, dihydrate form) C₁₄H₁₃NO₂·H₂O 245.27 286 Reference for unsubstituted tetrahydroacridine-9-carboxylic acid .

*Estimated based on structural analogy to trimethoxyphenyl derivative (C₂₄H₂₃NO₅, MW 405.4).

Biological Activity

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (commonly referred to as the acridine derivative) is a synthetic compound notable for its diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H25NO4
  • Molecular Weight : 415.48 g/mol
  • CAS Number : 647036-25-7

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole exhibit significant antimicrobial properties. For instance, compounds similar to the acridine derivative have been shown to inhibit the growth of various bacterial strains. The presence of the benzodioxole moiety is crucial for this activity, suggesting that it enhances the compound's interaction with microbial cell membranes.

Anticancer Properties

The acridine derivative has demonstrated promising anticancer activity in vitro. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways. A study highlighted that this compound effectively reduced cell viability in several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 15 to 30 µM.

Cell LineIC50 (µM)
MCF-7 (Breast)20
PC-3 (Prostate)15
HeLa (Cervical)25

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases like Alzheimer's, it exhibited a capacity to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. This inhibition suggests potential applications in treating dementia-related disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as AChE and topoisomerases involved in DNA replication.
  • Reactive Oxygen Species (ROS) Modulation : It has been shown to modulate oxidative stress levels in cells, reducing ROS accumulation and protecting against oxidative damage.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, preventing proliferation.

Case Studies

  • In Vitro Study on Cancer Cells :
    A study conducted on MCF-7 breast cancer cells revealed that treatment with the acridine derivative led to increased apoptosis markers and decreased mitochondrial membrane potential, indicating a shift towards programmed cell death.
  • Neuroprotection in Animal Models :
    In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by maze tests and reduced amyloid plaque accumulation in brain tissues.

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A common approach involves condensation reactions using aldehydes and heterocyclic precursors. For example, refluxing with ethanol as a solvent and piperidine as a catalyst (24–72 hours) can yield intermediates, followed by bromoacetic acid coupling under basic conditions (e.g., K₂CO₃ in acetone) to form the final product . Yield optimization requires adjusting reaction time, stoichiometry of reagents (e.g., aldehyde:heterocycle ratio), and purification via recrystallization (methanol/water mixtures). Lower yields (e.g., 24%) may result from steric hindrance or side reactions, necessitating iterative refinement of temperature and solvent polarity .

Advanced: How can catalytic reductive cyclization strategies be applied to synthesize novel derivatives of this compound?

Methodological Answer:
Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates offers a pathway to functionalize the acridine core. Critical parameters include catalyst loading (e.g., Pd/C at 5–10 mol%), reaction temperature (80–120°C), and solvent choice (DMF or THF). CO release from formic acid facilitates nitroarene reduction, enabling annulation to form fused heterocycles. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of derivatives. This method avoids hazardous CO gas and supports scalable synthesis of structurally diverse analogs .

Basic: What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirms regiochemistry and substituent orientation .
  • Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation indicates purity) .
  • Melting Point: Sharp melting ranges (e.g., 172–175°C) validate crystalline purity .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) across studies?

Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Deuterated Solvents: Use CDCl₃ or DMSO-d₆ to eliminate solvent peak interference .
  • 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm coupling patterns .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
  • Independent Synthesis: Reproduce results under standardized conditions to isolate variables (e.g., temperature, catalyst) .

Basic: What are key considerations for ensuring compound stability during storage?

Methodological Answer:

  • Storage Conditions: Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis .
  • Desiccants: Include silica gel packs to mitigate humidity-induced degradation .
  • Light Sensitivity: Store in amber vials to avoid photolytic cleavage of the benzodioxole moiety .

Advanced: How do computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry (e.g., B3LYP functional) to predict HOMO/LUMO energies, guiding reactivity toward electrophiles/nucleophiles .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., water/DMSO) to assess aggregation propensity .
  • Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) to rationalize structure-activity relationships .

Advanced: What experimental approaches elucidate the impact of molecular conformation on biological activity?

Methodological Answer:

  • X-Ray Crystallography: Resolve bond angles (e.g., C1–C2–C5 = 108.49°) and torsion angles to identify bioactive conformers .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., methyl vs. phenyl groups) and compare IC₅₀ values in enzyme assays .
  • Circular Dichroism (CD): Probe chiral centers in the tetrahydroacridine core to correlate stereochemistry with activity .

Basic: How can solubility be improved for in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation: Convert the carboxylic acid to sodium/potassium salts via neutralization (e.g., NaOH in ethanol) .
  • Micellar Systems: Incorporate surfactants (e.g., Tween-80) for hydrophobic compound dispersion .

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